molecular formula C18H14FOP B14414980 (2-Fluorophenyl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 84350-74-3

(2-Fluorophenyl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14414980
CAS No.: 84350-74-3
M. Wt: 296.3 g/mol
InChI Key: MTSVGCFANKMACF-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C₁₈H₁₄FOP. It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to three phenyl groups and one fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluorophenyl)(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is facilitated by the unique structural features of the compound, including the presence of the fluorophenyl group, which enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluorophenyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in catalysis, medicinal chemistry, and material science .

Properties

CAS No.

84350-74-3

Molecular Formula

C18H14FOP

Molecular Weight

296.3 g/mol

IUPAC Name

1-diphenylphosphoryl-2-fluorobenzene

InChI

InChI=1S/C18H14FOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

MTSVGCFANKMACF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3F

Origin of Product

United States

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